![molecular formula C19H16O7 B1250278 Aldehydoisoophiopogonanone A, 6- CAS No. 116291-82-8](/img/structure/B1250278.png)
Aldehydoisoophiopogonanone A, 6-
Overview
Description
Aldehydoisoophiopogonanone A, 6-, is a compound isolated from the fibrous roots of Ophiopogon japonicus, a plant known for its medicinal properties. The isolation process involves techniques like silica gel column chromatography and recycling high-speed counter-current chromatography. This compound, along with its analogs, was obtained with high purity, indicating its potential for further chemical and biological analysis (Zhou et al., 2019).
Synthesis Analysis
Synthetic approaches to compounds related to Aldehydoisoophiopogonanone A, 6-, involve various chemical reactions that employ aldehydes as key intermediates. For instance, the asymmetric vinylogous Mukaiyama aldol reaction of aldehyde-derived dienolates presents a method for creating enantioselective compounds, which could potentially be applied to synthesize analogs of Aldehydoisoophiopogonanone A, 6- (Gieseler & Kalesse, 2011).
Molecular Structure Analysis
The detailed structure of Aldehydoisoophiopogonanone A, 6-, and its analogs can be elucidated using techniques such as high-pressure liquid chromatography (HPLC) and electron paramagnetic resonance spectroscopy. These methods have been instrumental in confirming the presence of specific functional groups and the overall molecular architecture of similar complex molecules (De-kun, 2011).
Chemical Reactions and Properties
Aldehydes, including those related to Aldehydoisoophiopogonanone A, 6-, are versatile intermediates in organic synthesis. They undergo various reactions, such as the vinylogous aldol reaction, which is crucial for constructing carbon-carbon bonds in a controlled manner. This reactivity is valuable for synthesizing structurally complex and biologically active molecules (Gazaille & Sammakia, 2012).
Physical Properties Analysis
The physical properties of compounds like Aldehydoisoophiopogonanone A, 6- can be studied through various spectroscopic and chromatographic techniques. These analyses provide insights into the compound's stability, solubility, and overall behavior under different physical conditions, which are essential for understanding its potential applications (Ye & Zhang, 2009).
Chemical Properties Analysis
Aldehydoisoophiopogonanone A, 6-, like other aldehydes, exhibits specific chemical reactivities, such as the ability to form Schiff bases and undergo oxidation reactions. These chemical properties are fundamental for further derivatization and functionalization of the molecule, potentially leading to new compounds with varied biological activities (Kunjapur & Prather, 2015).
Scientific Research Applications
Isolation and Characterization
- Isolation from Ophiopogon japonicus: 6-Aldehydo-isoophiopogonanone A, alongside other homoisoflavonoid analogues, was isolated from the fibrous roots of Ophiopogon japonicus using silica gel column chromatography and recycling high-speed counter-current chromatography. This process achieved high purity levels for these compounds (Zhou et al., 2019).
Pharmacological Studies
- Cytotoxic Activities: A phytochemical study on Ophiopogon japonicus revealed various homoisoflavonoids, including 6-aldehydo-isoophiopogonanone A. These compounds were evaluated for cytotoxic activities against human-lung-tumor A549 cell line, indicating potential antiproliferative properties (Zhou et al., 2013).
Analytical Techniques
- HPLC Determination: High-Performance Liquid Chromatography (HPLC) has been used to determine the contents of 6-aldehydo-isoophiopogonanone A in Radix Ophiopogonis. This method is noted for its simplicity and accuracy, which can be used for quality control purposes (Liu De-kun, 2011).
Additional Research
- Homoisoflavonoids Analysis: Other studies have focused on the simultaneous determination of homoisoflavonoids, including 6-aldehydo-isoophiopogonanone A, in Ophiopogon japonicus. These studies contribute to the overall understanding of the compound’s presence and concentration in various plant sources (Zeng et al., 2012).
Safety And Hazards
Future Directions
While the specific future directions for 6-Aldehydoisoophiopogonanone A are not detailed in the search results, there is a general trend in the field of chemistry towards expanding into new applications and inspiring new vapor-based chemical reaction methods . This could potentially include further exploration of the properties and applications of compounds like 6-Aldehydoisoophiopogonanone A.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBGUZJWTCKDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aldehydoisoophiopogonanone A, 6- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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